Thiophene, 2,5-bis(4-chlorophenyl)-

Description

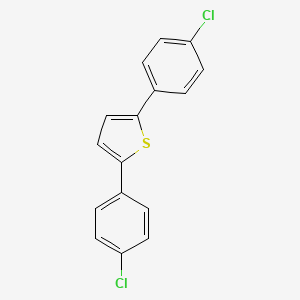

Thiophene, 2,5-bis(4-chlorophenyl)- (CAS: 96216-36-3), is a halogenated thiophene derivative characterized by two 4-chlorophenyl substituents at the 2- and 5-positions of the thiophene ring. This compound belongs to a class of biaryl thiophenes synthesized via Pd(0)-catalyzed Suzuki cross-coupling reactions, a method widely employed for its efficiency in constructing aromatic systems . The 4-chlorophenyl groups introduce electron-withdrawing effects, which enhance molecular planarity and influence electronic properties, making it a candidate for applications in materials science and biomedical research.

Structure

3D Structure

Properties

CAS No. |

82366-97-0 |

|---|---|

Molecular Formula |

C16H10Cl2S |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

2,5-bis(4-chlorophenyl)thiophene |

InChI |

InChI=1S/C16H10Cl2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H |

InChI Key |

OAMKIKJEEIPWSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis begins with a Sonogashira coupling between 1-chloro-4-iodobenzene and trimethylsilylacetylene, catalyzed by palladium (Pd) and copper (Cu) in the presence of triphenylphosphine (PPh₃). This step forms a bis(alkynyl) intermediate, which undergoes subsequent Glaser cyclization under oxidative conditions. The cyclization step, mediated by CuCl and tetramethylethylenediamine (TMEDA), facilitates the formation of the thiophene ring via a diradical intermediate, yielding the target compound.

Experimental Procedure

The synthesis of 2,5-bis(4-chlorophenyl)thiophene (Compound 2h in the referenced study) follows a standardized protocol:

-

Sonogashira Coupling :

-

Reagents : 1-Chloro-4-iodobenzene (2.00 mmol), trimethylsilylacetylene (2.20 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%), and diisopropylamine in tetrahydrofuran (THF).

-

Conditions : Reaction at 60°C for 12 hours under nitrogen atmosphere.

-

-

Glaser Cyclization :

-

Reagents : CuCl (2.00 mmol), TMEDA (4.00 mmol), and oxygen (O₂) as the oxidant.

-

Conditions : Stirring at room temperature for 24 hours.

-

-

Purification : Column chromatography on silica gel using n-hexane:ethyl acetate (100:1) as the eluent, yielding 62% of the desired product.

Table 1: Synthesis Parameters for 2,5-Bis(4-chlorophenyl)thiophene

| Parameter | Value/Detail |

|---|---|

| Starting Material | 1-Chloro-4-iodobenzene |

| Catalyst System | Pd(PPh₃)₂Cl₂/CuI/PPh₃ |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 60°C (Sonogashira); RT (Glaser) |

| Yield | 62% |

| Purification Method | Silica gel chromatography |

Characterization of 2,5-Bis(4-chlorophenyl)thiophene

Spectroscopic Analysis

-

¹H NMR (CDCl₃, 500 MHz) : δ = 7.26 (s, 2H, thiophene-H), 7.34–7.38 (m, 4H, aryl-H), 7.52–7.56 (m, 4H, aryl-H).

-

¹³C NMR (CDCl₃, 125 MHz) : δ = 124.6 (CH), 126.9 (CH), 129.3 (CH), 132.8 (Cquat), 133.6 (Cquat), 142.8 (Cquat).

-

Mass Spectrometry (EI+) : m/z = 305 ([M]⁺), consistent with the molecular formula C₁₆H₁₀Cl₂S.

Table 2: Analytical Data for 2,5-Bis(4-chlorophenyl)thiophene

| Technique | Key Data |

|---|---|

| Melting Point | 159°C |

| ¹H NMR | 7.26–7.56 ppm (aryl and thiophene-H) |

| ¹³C NMR | 124.6–142.8 ppm (aryl and Cquat) |

| MS (EI+) | m/z 305 ([M]⁺) |

Alternative Synthetic Routes

While the Sonogashira–Glaser method is predominant, other approaches include:

-

Gewald Reaction : Limited applicability due to challenges in introducing para-chlorophenyl groups at the 2,5-positions.

-

Suzuki-Miyaura Coupling : Requires pre-functionalized thiophene boronic esters, which are synthetically laborious.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-bis(4-chlorophenyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into thiophene 1-oxides or fully reduced thiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include thiophene 1,1-dioxides, thiophene 1-oxides, and various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Thiophene derivatives, including thiophene, 2,5-bis(4-chlorophenyl)-, have shown promising anticancer properties. Research indicates that compounds containing thiophene moieties can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that certain thiophene-based compounds exhibit significant cytotoxicity against human tumor cell lines such as cervical cancer and hepatocellular carcinoma . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

1.2 Anti-inflammatory Properties

Thiophene derivatives are also noted for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes. For example, one study highlighted a thiophene-based compound with an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, indicating its potential as an anti-inflammatory agent .

1.3 Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been extensively studied. Thiophene-based heterocycles have demonstrated activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Candida albicans. A specific derivative was found to exhibit high activity against Clostridium difficile, showcasing its potential as a targeted antimicrobial agent .

Material Science

2.1 Organic Electronics

Thiophene compounds are widely used in organic electronics due to their conductive properties. Thiophene, 2,5-bis(4-chlorophenyl)- can be utilized in the fabrication of organic solar cells and field-effect transistors (FETs). The presence of chlorine substituents enhances the electronic properties of the compound, making it suitable for applications in organic semiconductors .

2.2 Dye Sensitizers

In dye-sensitized solar cells (DSSCs), thiophene derivatives serve as effective dye sensitizers due to their ability to absorb light and facilitate electron transfer processes. Research has indicated that incorporating thiophene units into dye structures can improve the overall efficiency of solar cells .

Synthesis and Evaluation of Anticancer Compounds

A notable study synthesized a series of thiophene derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to others. For example, a derivative with a chlorophenyl group showed significant inhibition of growth in hepatocellular carcinoma cells .

Development of Anti-inflammatory Agents

Another study focused on synthesizing thiophene-based compounds designed to inhibit COX enzymes. The synthesized compounds were tested for their anti-inflammatory activity in vitro and in vivo, demonstrating promising results that suggest potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of thiophene, 2,5-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of thiophene derivatives are highly dependent on substituent groups. Below is a comparative analysis of Thiophene, 2,5-bis(4-chlorophenyl)- (Compound 3d in ) with structurally related compounds:

Physicochemical Properties

- Planarity and Solubility : The 3-hexyl chain in 3d and analogs improves solubility in organic solvents while maintaining planarity critical for intermolecular interactions .

- Thermal Stability : Derivatives with bulky substituents (e.g., biphenyl groups in 2,5-Bis(4-biphenylyl)thiophene ) exhibit higher thermal stability, advantageous for electronic device fabrication .

Biological Activity

Thiophene, 2,5-bis(4-chlorophenyl)- is a compound belonging to the thiophene family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of Thiophene Compounds

Thiophenes are five-membered aromatic heterocycles containing sulfur. They have gained significant attention in medicinal chemistry due to their varied pharmacological properties. The specific compound, 2,5-bis(4-chlorophenyl)-thiophene, is notable for its potential applications in cancer therapy and antimicrobial treatments.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiophene derivatives. For instance, a recent study demonstrated that thiophene-based compounds exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like sorafenib, indicating enhanced potency.

Table 1: Cytotoxic Activity of Thiophene Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,5-bis(4-chlorophenyl)-thiophene | HepG2 | 1.2 ± 0.06 |

| 2,5-bis(4-chlorophenyl)-thiophene | MCF-7 | 3.7 ± 0.02 |

| Sorafenib | HepG2 | 3.9 ± 0.11 |

This table illustrates the effectiveness of thiophene derivatives compared to sorafenib in inhibiting cancer cell growth.

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has also been extensively studied. Compounds containing the thiophene ring have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. One study reported that certain thiophene derivatives were more potent than standard antibiotics like penicillin G and streptomycin against these pathogens.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-bis(4-chlorophenyl)-thiophene | Staphylococcus aureus | 0.5 µg/mL |

| 2,5-bis(4-chlorophenyl)-thiophene | Escherichia coli | 1.0 µg/mL |

| Standard Antibiotic | Penicillin G | 1.5 µg/mL |

This table indicates the comparative antimicrobial potency of thiophene derivatives against common bacterial strains.

The mechanisms underlying the biological activities of thiophene compounds are multifaceted:

- Anticancer Mechanism : Thiophene derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Mechanism : These compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.

Case Studies

- Study on HepG2 Cells : A study evaluated the effects of various thiophene derivatives on HepG2 cells and found that pretreatment with these compounds significantly sensitized the cells to sorafenib-induced cytotoxicity, reducing the effective concentration required for cell death by nearly half .

- Antimicrobial Efficacy : Another research project focused on synthesizing novel thiophene derivatives and testing their antimicrobial properties against a panel of bacteria and fungi. The results indicated that some compounds exhibited superior activity compared to traditional antibiotics .

Q & A

Q. What are the established synthesis protocols for 2,5-bis(4-chlorophenyl)thiophene, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Stille coupling or microwave-assisted polymerization . For example, Stille polymerization with 2,5-bis(trimethylstannyl)thiophene derivatives and 4-chlorophenylboronic acids under inert conditions (e.g., Pd(PPh₃)₄ catalyst, anhydrous chlorobenzene) yields conjugated polymers with 2,5-bis(4-chlorophenyl)thiophene units . Microwave irradiation enhances reaction efficiency, achieving yields >80% for soluble polymers, while shorter side chains reduce solubility, leading to lower yields (e.g., <50% for insoluble fractions) . Post-synthesis purification involves Soxhlet extraction (chloroform/methanol) and characterization via NMR and elemental analysis .

Q. How can researchers validate the structural integrity of 2,5-bis(4-chlorophenyl)thiophene derivatives?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Proton and carbon-13 NMR confirm substitution patterns (e.g., aromatic proton signals at δ 7.2–7.8 ppm for chlorophenyl groups) .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N/S percentages to verify purity.

- X-ray Crystallography : Resolves molecular packing (e.g., herringbone crystal structures) using SHELX software for refinement .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., 388.5 g/mol) .

Q. What are the primary applications of 2,5-bis(4-chlorophenyl)thiophene in material science and bioimaging?

Methodological Answer:

- Organic Electronics : Acts as a π-conjugated backbone in polymers for organic field-effect transistors (OFETs) due to high charge mobility (~10⁻³ cm²/V·s) .

- Bioimaging : Derivatives functionalized with biomolecules (e.g., proteins, ligands) enable fluorescent labeling. The compound’s lipophilicity (XLogP3-AA = 8.2) facilitates cell membrane penetration .

Advanced Research Questions

Q. How does crystallographic refinement using SHELX programs address challenges in resolving the compound’s unique herringbone crystal structure?

Methodological Answer: SHELXL refines high-resolution X-ray data by modeling anisotropic displacement parameters and handling twinning. For 2,5-bis(4-chlorophenyl)thiophene, the bent molecular geometry and upright axis orientation create complex diffraction patterns. SHELX’s robust handling of partial occupancy and hydrogen bonding (e.g., C–H···π interactions) ensures accurate resolution of spine-like molecular arrays .

Q. What experimental strategies mitigate solubility limitations during polymerization of 2,5-bis(4-chlorophenyl)thiophene-based polymers?

Methodological Answer:

- Side-Chain Engineering : Introducing long alkyl chains (e.g., C12) improves solubility in chloroform, enhancing yield (>80%) .

- Solvent Optimization : Anhydrous chlorobenzene under microwave irradiation reduces side reactions, while Soxhlet extraction removes oligomers .

- Alternative Monomers : Thieno[3,2-b]thiophene derivatives increase planarity, improving crystallinity without compromising solubility .

Q. How do electronic properties (e.g., HOMO-LUMO levels) of 2,5-bis(4-chlorophenyl)thiophene derivatives correlate with their optoelectronic performance?

Methodological Answer:

- DFT Calculations : Predict HOMO (-5.2 eV) and LUMO (-3.1 eV) levels, aligning with experimental cyclic voltammetry data.

- Optoelectronic Tuning : Electron-withdrawing 4-chlorophenyl groups lower LUMO, enhancing electron transport in OFETs .

- Nonlinear Optics : Strong two-photon absorption (TPA) cross-sections (~500 GM) make derivatives suitable for TPEF microscopy .

Q. How should researchers reconcile discrepancies in reported synthesis yields or structural data across studies?

Methodological Answer:

- Systematic Reproducibility Checks : Standardize reaction conditions (e.g., catalyst loading, solvent purity) and validate via interlaboratory comparisons.

- Data Cross-Validation : Compare NMR shifts (e.g., δ 7.4 ppm for thiophene protons) and XRD parameters (e.g., unit cell dimensions) with PubChem or NIST datasets .

- Meta-Analysis : Use SciFinder or Reaxys to aggregate data, filtering by publication date and methodology (e.g., excluding non-peer-reviewed sources) .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.